LS-tetrasaccharide a sodium salt
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Overview
Description
. This compound is a type of human milk oligosaccharide, which are naturally occurring sugars found in human breast milk. These oligosaccharides play a crucial role in the development of the infant gut microbiota and immune system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LS-tetrasaccharide a sodium salt typically involves the enzymatic or chemical glycosylation of lactose with sialic acid derivatives. The process often requires the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. The reaction conditions usually include controlled pH, temperature, and the presence of specific cofactors to ensure the efficiency and specificity of the glycosylation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of the desired oligosaccharide. The product is then purified using techniques such as chromatography and crystallization to obtain the final compound in its sodium salt form .
Chemical Reactions Analysis
Types of Reactions: LS-tetrasaccharide a sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
LS-tetrasaccharide a sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in the study of human milk oligosaccharides and their effects on the gut microbiota and immune system development in infants.
Medicine: It is investigated for its potential therapeutic effects, such as enhancing immune function and protecting against pathogens.
Mechanism of Action
The mechanism of action of LS-tetrasaccharide a sodium salt involves its interaction with specific receptors and pathways in the body. It is known to bind to certain pathogens, preventing their adhesion to the host cells and thereby inhibiting infection. Additionally, it can modulate the immune response by interacting with immune cells and promoting the production of beneficial cytokines. The compound also supports the growth of beneficial gut bacteria, contributing to a healthy gut microbiota .
Comparison with Similar Compounds
LS-tetrasaccharide c sodium salt: Another human milk oligosaccharide with a similar structure but different glycosidic linkages.
Lacto-N-tetraose: A non-sialylated tetrasaccharide found in human milk.
Sialyllacto-N-tetraose b: A sialylated tetrasaccharide with a different sialic acid linkage compared to LS-tetrasaccharide a.
Uniqueness: LS-tetrasaccharide a sodium salt is unique due to its specific glycosidic linkages and sialic acid content, which confer distinct biological activities. Its ability to inhibit pathogen adhesion and modulate the immune system makes it particularly valuable in research and potential therapeutic applications .
Properties
Molecular Formula |
C37H62N2O29 |
---|---|
Molecular Weight |
998.9 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32?,33-,34-,35-,37-/m0/s1 |
InChI Key |
IOAPDMZSLCJVCR-OYHBKBROSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O |
Origin of Product |
United States |
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